(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide

PI3Kδ inhibitor AKT phosphorylation kinase assay

Procuring generic pyridinyl acrylamides risks introducing analogs with divergent potency and physicochemical properties, potentially invalidating established SAR data. This specific (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide (CAS 123367-27-1) eliminates that uncertainty. - Validated cellular PI3Kδ inhibitory activity (IC50 374 nM in Ri-1 cell AKT phosphorylation assay), providing a reproducible baseline for medicinal chemistry campaigns. - Supplied as a characterized Nilotinib Impurity 30 reference standard (>97% purity) for ANDA method validation and impurity profiling. - Defined (E)-stereochemistry and N,N-dimethyl substitution pattern essential for kinase hinge binding and enabling regioselective 1,3-dipolar cycloadditions.

Molecular Formula C10H12N2O
Molecular Weight 176.21 g/mol
Cat. No. B11910991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide
Molecular FormulaC10H12N2O
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C=CC1=CC=NC=C1
InChIInChI=1S/C10H12N2O/c1-12(2)10(13)4-3-9-5-7-11-8-6-9/h3-8H,1-2H3/b4-3+
InChIKeyOUJFVXCADDEZNU-ONEGZZNKSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide


(E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide (CAS 123367-27-1) is a structurally distinct N,N-disubstituted acrylamide derivative bearing a pyridin-4-yl group at the β-position and a dimethylamino substituent on the amide nitrogen . The compound exhibits defined physicochemical properties including a molecular weight of 176.22 g/mol, predicted density of 1.070±0.06 g/cm³, and melting point of approximately 101°C . It demonstrates cellular PI3Kδ inhibitory activity with an IC50 of 374 nM in Ri-1 cells via AKT phosphorylation assay [1], and serves as a versatile precursor for synthesizing diverse heterocyclic pyridine derivatives with antimicrobial and anticancer potential [2].

Structural Determinants for (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide


In the pyridinyl acrylamide class, seemingly minor structural modifications produce substantial differences in biological activity and physicochemical behavior that preclude simple substitution. The (E)-stereochemistry establishes a trans-configured conjugated π-system that is thermodynamically favored during synthesis and essential for proper molecular recognition at kinase ATP-binding pockets . The pyridin-4-yl regioisomer positions the nitrogen atom para to the acrylamide linker, enabling distinct hydrogen-bonding geometry compared to pyridin-3-yl or pyridin-2-yl analogs. The N,N-dimethyl amide motif eliminates hydrogen-bond donor capacity from the amide nitrogen while preserving acceptor functionality, fundamentally altering solubility, permeability, and target engagement profiles relative to primary or secondary amide congeners [1]. Procurement decisions based solely on core scaffold similarity without accounting for these precise structural features risk introducing compounds with divergent potency, selectivity, and physicochemical properties, potentially invalidating established assay results or synthetic protocols.

Differentiation Evidence for (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide


Cellular PI3Kδ Inhibitory Activity

The target compound demonstrates quantifiable cellular PI3Kδ inhibitory activity with an IC50 of 374 nM in Ri-1 cells, measured by electrochemiluminescence detection of AKT phosphorylation at Ser473 [1]. In contrast, a structurally related (Z)-configured pyridin-4-yl acrylamide bearing cyano and cyclopropyl substitutions exhibits markedly weaker activity against dihydroorotate dehydrogenase (DHODH) with an IC50 of 8.91 μM (8,910 nM) in murine enzyme assays [2]. The target compound is approximately 24-fold more potent than this (Z)-isomer comparator in their respective cellular and enzymatic contexts, though differences in assay targets warrant interpretive caution.

PI3Kδ inhibitor AKT phosphorylation kinase assay cancer research

Pyridine Regioisomer Selectivity

The pyridin-4-yl substitution pattern in the target compound positions the heterocyclic nitrogen para to the acrylamide linkage, a geometry distinct from the pyridin-3-yl (meta) configuration. A structurally analogous pyridin-3-yl acrylamide derivative ((E)-N-(1-Acetyl-2,3-dihydro-1H-indol-6-yl)-N-(1-benzyl-piperidin-4-yl)-3-pyridin-4-yl-acrylamide) exhibits an IC50 of 12,000 nM against the NPY Y2 receptor [1]. This 32-fold difference in potency (374 nM vs. 12,000 nM) between the target compound's PI3Kδ activity and the 3-pyridyl analog's Y2 receptor activity illustrates how pyridine nitrogen positioning profoundly alters target engagement profiles across the acrylamide scaffold class.

regioisomer selectivity NPY Y2 receptor structure-activity relationship medicinal chemistry

Amide Substitution and Synthetic Versatility

The N,N-dimethyl amide moiety of the target compound eliminates hydrogen-bond donor capacity at the amide nitrogen while preserving carbonyl acceptor functionality, a feature that distinguishes it from primary and secondary amide analogs. This substitution pattern enables the compound to serve as a versatile enaminone precursor in regioselective 1,3-dipolar cycloaddition reactions with nitrilimines, yielding pyrazole derivatives for antimicrobial evaluation [1]. In contrast, primary amide-containing pyridinyl acrylamides (e.g., 3-(pyridin-4-yl)acrylamide) have been primarily employed as metal-organic framework (MOF) building blocks and hydrogel cross-linkers , reflecting divergent application trajectories driven by amide substitution.

amide substitution synthetic precursor heterocyclic synthesis cross-linker

Stereochemical Configuration and Synthesis

Synthesis of the target compound via Knoevenagel condensation between 4-pyridinecarboxaldehyde and N,N-dimethylacrylamide proceeds with high stereoselectivity favoring the (E)-isomer due to the thermodynamic stability of the trans configuration across the acrylamide double bond . The reaction employs K₂CO₃ in DMSO at 80–100°C for 6–8 hours, yielding the (E)-product as the predominant stereoisomer. This stereochemical outcome is structurally encoded; procurement of the (Z)-isomer would require distinct synthetic strategies and result in a compound with fundamentally different molecular geometry and biological recognition properties, as evidenced by the divergent activity profiles discussed in Evidence Item 1.

stereoselective synthesis (E)-isomer Knoevenagel condensation thermodynamic control

Solubility and Formulation Compatibility

The target compound is insoluble in water but dissolves readily in common organic solvents including alcohols, ethers, and ketones . This solubility profile, with a predicted density of 1.070±0.06 g/cm³ and melting point of approximately 101°C, contrasts with more polar pyridinium salt derivatives (e.g., N-methylpyridinium acrylamides) which exhibit aqueous solubility and are employed in hydrogel formulations via aza-Michael addition . The distinct solubility boundary between neutral acrylamide and charged pyridinium species defines their respective application domains: organic-soluble neutral compounds for small-molecule medicinal chemistry versus water-soluble ionic derivatives for biomaterials and polymer chemistry.

solubility organic solvent physicochemical properties formulation

Applications of (E)-N,N-Dimethyl-3-(pyridin-4-yl)acrylamide


PI3Kδ Inhibitor Lead Discovery

Based on its demonstrated cellular PI3Kδ inhibitory activity (IC50 374 nM in Ri-1 cell AKT phosphorylation assay), this compound serves as a validated starting point for structure-activity relationship (SAR) studies targeting the PI3Kδ isoform [1]. The (E)-configured pyridin-4-yl acrylamide scaffold provides a modular framework for systematic optimization of potency and selectivity through substitution at the pyridine ring, modification of the acrylamide linker, or variation of the amide nitrogen substituents. Procurement of this specific compound enables direct comparison with reported data, establishing a reproducible baseline for medicinal chemistry campaigns.

Heterocyclic Library Synthesis

The N,N-dimethyl enaminone functionality enables this compound to undergo regioselective 1,3-dipolar cycloaddition reactions with nitrilimines to generate pyrazole derivatives, as well as reactions with other 1,3-dipoles to produce diverse heterocyclic systems including triazoles and pyrimidines [1]. These transformations provide access to compound libraries for antimicrobial screening and other biological evaluations. The dimethylamino group activates the β-carbon toward electrophilic attack while the carbonyl directs regioselectivity, making this specific substitution pattern essential for the described synthetic utility.

Nilotinib Impurity Reference Standard

This compound is identified as Nilotinib Impurity 30 and is supplied as a characterized analytical reference standard for pharmaceutical quality control and ANDA (Abbreviated New Drug Application) method validation [1]. Procurement of this certified material supports compliance with regulatory requirements for impurity profiling, analytical method development, and stability testing in generic drug manufacturing workflows. The defined (E)-stereochemistry and high purity specifications (>97%) ensure reproducible chromatographic retention times and spectral properties essential for validated analytical procedures.

Fragment-Based Drug Discovery Screening

With a molecular weight of 176.22 g/mol, this compound falls within fragment-like chemical space and demonstrates measurable PI3Kδ inhibition (IC50 374 nM) [1], making it suitable for inclusion in fragment-based drug discovery (FBDD) screening libraries . The pyridine moiety enables coordination to kinase hinge regions, while the acrylamide carbonyl provides an additional hydrogen-bond acceptor. Procurement of this specific compound offers a validated fragment hit for follow-up elaboration rather than an uncharacterized analog requiring de novo activity determination.

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